(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1139432-29-3
VCID: VC3398749
InChI: InChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2
SMILES: C1=CC(=CC=C1CO)C2=NC=C(C=N2)F
Molecular Formula: C11H9FN2O
Molecular Weight: 204.2 g/mol

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

CAS No.: 1139432-29-3

Cat. No.: VC3398749

Molecular Formula: C11H9FN2O

Molecular Weight: 204.2 g/mol

* For research use only. Not for human or veterinary use.

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol - 1139432-29-3

Specification

CAS No. 1139432-29-3
Molecular Formula C11H9FN2O
Molecular Weight 204.2 g/mol
IUPAC Name [4-(5-fluoropyrimidin-2-yl)phenyl]methanol
Standard InChI InChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2
Standard InChI Key GIDQHUOIPUAOTD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)C2=NC=C(C=N2)F
Canonical SMILES C1=CC(=CC=C1CO)C2=NC=C(C=N2)F

Introduction

Chemical Identity and Structural Properties

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is an organic compound with the molecular formula C₁₁H₉FN₂O and a molecular weight of 204.20 g/mol . It belongs to the class of fluorinated aromatic alcohols, specifically fluorinated aliphatic alcohols and diols . The compound features a unique structural arrangement consisting of a 5-fluoropyrimidine ring connected to a 4-substituted benzyl alcohol.

Structural Representation

The compound consists of three key structural components: a fluoropyrimidine ring, a phenyl ring, and a hydroxymethyl group. The 5-fluoropyrimidine moiety is connected to the para position of the benzene ring, while the hydroxymethyl group occupies the other para position of the benzene ring . This arrangement creates a linear molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications.

Chemical Identifiers and Nomenclature

The compound is cataloged under various systematic naming conventions and identification systems to facilitate its reference in scientific literature and chemical databases. The table below summarizes the key identifiers associated with this compound:

Identifier TypeValue
CAS Number1139432-29-3
IUPAC Name[4-(5-fluoropyrimidin-2-yl)phenyl]methanol
InChIInChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2
InChIKeyGIDQHUOIPUAOTD-UHFFFAOYSA-N
Molecular FormulaC₁₁H₉FN₂O
Molecular Weight204.20 g/mol

These identifiers uniquely characterize the compound and enable precise communication about it within the scientific community .

Physical and Chemical Properties

Physicochemical Characteristics

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol exhibits specific physicochemical properties that determine its behavior in various chemical environments and biological systems. While comprehensive experimental data on all its physical properties is limited in the available literature, certain characteristics can be inferred from its structure.

The compound contains a hydroxyl group, which confers hydrogen-bonding capabilities and moderate hydrophilicity. The presence of the fluorine atom on the pyrimidine ring introduces unique electronic effects, potentially influencing the compound's reactivity and interaction with biological targets. The aromatic rings contribute to the compound's thermal stability and provide a rigid scaffold for potential molecular recognition interactions.

Synthesis and Preparation Methods

Alternative Synthetic Strategies

Alternative synthetic strategies might involve:

  • Protection-deprotection sequences when sensitive functional groups are present

  • Reduction of corresponding aldehyde or carboxylic acid derivatives

  • Functional group interconversion from other precursors containing the core biaryl structure

These approaches would need to be optimized for the specific structural features of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol to achieve high yields and purity .

Applications and Research Significance

Role in Chemical Synthesis

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol can function as a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical research. The compound's hydroxyl group provides a versatile site for various transformations, including:

  • Esterification or etherification reactions

  • Oxidation to the corresponding aldehyde or carboxylic acid

  • Conversion to leaving groups (e.g., chloride, tosylate) for nucleophilic substitution reactions

These transformations allow the incorporation of the fluoropyrimidine-phenyl moiety into diverse molecular frameworks . For example, the compound or its derivatives have been incorporated into the synthesis of potential therapeutic agents, as evidenced by related compounds used in the preparation of Tepotinib derivatives .

Current Research and Future Directions

Research Status

Similar compounds have been incorporated into more complex structures with demonstrated biological activities. For instance, related compounds have been utilized in the synthesis of Tepotinib derivatives, which have been evaluated for antiproliferative properties . This suggests that (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol could also serve as a building block in the development of biologically active molecules.

Future Research Opportunities

Several promising directions for future research involving (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol can be identified:

  • Structure-activity relationship studies to explore the biological effects of derivatives with modifications at the hydroxymethyl position

  • Investigation of its potential as a ligand for metal-catalyzed reactions

  • Development of more efficient and scalable synthetic routes to access this compound and related analogs

  • Exploration of its potential in materials science applications, particularly where fluorinated aromatic compounds offer advantageous properties

These research avenues could expand our understanding of the compound's utility beyond its current applications and potentially uncover novel properties or functions.

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